Cas no 1152522-47-8 ((1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine)

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
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- 1H-Benzimidazole-2-methanamine, 1-cyclopropyl-N-methyl-
- 1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine
- (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine
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- MDL: MFCD11103309
- インチ: 1S/C12H15N3/c1-13-8-12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,9,13H,6-8H2,1H3
- InChIKey: IIAVHZQHJRBATG-UHFFFAOYSA-N
- ほほえんだ: C1(CNC)N(C2CC2)C2=CC=CC=C2N=1
(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372276-250mg |
1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine |
1152522-47-8 | 95% | 250mg |
¥18090.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372276-2.5g |
1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine |
1152522-47-8 | 95% | 2.5g |
¥38556.00 | 2024-08-09 | |
Enamine | EN300-238858-1.0g |
[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |
1152522-47-8 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-238858-5.0g |
[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |
1152522-47-8 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-238858-10.0g |
[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |
1152522-47-8 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025891-5g |
[(1-Cyclopropyl-1h-1,3-benzodiazol-2-yl)methyl](methyl)amine |
1152522-47-8 | 95% | 5g |
¥7644.0 | 2023-03-01 | |
Enamine | EN300-238858-0.1g |
[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |
1152522-47-8 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-238858-0.25g |
[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |
1152522-47-8 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-238858-0.5g |
[(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl](methyl)amine |
1152522-47-8 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372276-50mg |
1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine |
1152522-47-8 | 95% | 50mg |
¥14320.00 | 2024-08-09 |
(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amineに関する追加情報
Introduction to Compound CAS No. 1152522-47-8: (1-Cyclopropyl-1H-1,3-Benzodiazol-2-yl)methyl(methyl)amine
The compound with CAS No. 1152522-47-8, commonly referred to as (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The benzodiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a diazole ring, which contributes to its unique electronic properties and reactivity.
The cyclopropyl substituent attached to the benzodiazole ring introduces additional strain and rigidity to the molecule, which can significantly influence its chemical behavior. This substitution pattern is often exploited in medicinal chemistry to modulate the physical and chemical properties of the compound, such as solubility, stability, and bioavailability. The presence of the methylamine group further enhances the molecule's versatility, as it can participate in various chemical reactions, including nucleophilic additions and hydrogen bonding interactions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine through multi-component reactions and transition metal-catalyzed processes. These methods not only improve the yield and purity of the compound but also allow for greater control over its stereochemistry. The ability to synthesize this compound in large quantities has facilitated its exploration in diverse applications, ranging from agrochemicals to advanced materials.
In terms of biological activity, (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate key cellular pathways and interact with specific protein targets makes it a valuable lead compound in drug discovery programs. For instance, research has demonstrated that this compound exhibits selective inhibition against certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.
Moreover, the unique electronic properties of this compound make it an attractive candidate for applications in optoelectronics and sensor technologies. The benzodiazole framework is known for its strong fluorescence properties, which can be further tuned by modifying substituents like the cyclopropyl group. This opens up possibilities for using this compound in light-emitting diodes (LEDs), photovoltaic devices, and biosensors.
From an environmental perspective, understanding the degradation pathways and ecological impact of (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine is crucial for its sustainable use. Recent studies have investigated its biodegradation under various conditions, providing insights into its environmental fate and potential risks. These findings are essential for developing safe handling protocols and minimizing its ecological footprint.
In conclusion, (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methyl(methyl)amine (CAS No. 1152522-47-) represents a versatile and multifunctional compound with significant potential across multiple disciplines. Its unique structure, combined with recent advances in synthesis and application development, positions it as a key player in future innovations within chemistry and beyond.
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